4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one
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Overview
Description
4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and two phenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one typically involves the reaction of benzoyl chloride with 3-methyl-1,4-diphenylazetidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone
Comparison: Compared to similar compounds, 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical properties and reactivity. Its benzoyl and diphenyl groups contribute to its stability and potential biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
84197-54-6 |
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Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-benzoyl-3-methyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C23H19NO2/c1-17-22(26)24(20-15-9-4-10-16-20)23(17,19-13-7-3-8-14-19)21(25)18-11-5-2-6-12-18/h2-17H,1H3 |
InChI Key |
QELLNKDVZUCCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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